

# SR-3029: A Novel Kinase Inhibitor with Broad Therapeutic Potential in Oncology

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## Compound of Interest

Compound Name: SR-3029

Cat. No.: B610973

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An In-Depth Technical Guide for Researchers and Drug Development Professionals

## Executive Summary

**SR-3029**, a potent and selective small-molecule inhibitor of Casein Kinase 1 delta (CK1 $\delta$ ) and epsilon (CK1 $\epsilon$ ), is emerging as a promising therapeutic agent in oncology. Preclinical studies have demonstrated its significant anti-tumor activity across a range of malignancies, including pancreatic, bladder, breast, and melanoma cancers. The primary mechanism of action involves the disruption of key oncogenic signaling pathways, notably the Wnt/ $\beta$ -catenin and Hedgehog-GLI cascades, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth. This technical guide provides a comprehensive overview of the therapeutic potential of **SR-3029**, detailing its mechanism of action, preclinical efficacy data, and the experimental protocols utilized in its evaluation.

## Introduction

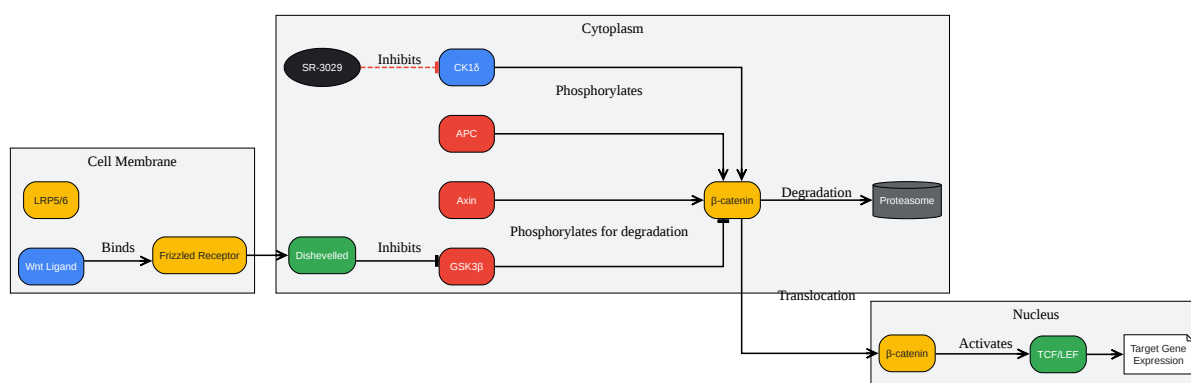
Casein Kinase 1 delta (CK1 $\delta$ ) is a serine/threonine kinase that is frequently overexpressed in various human cancers, and its elevated expression often correlates with poorer patient outcomes.<sup>[1]</sup> CK1 $\delta$  is a critical regulator of several cellular processes implicated in cancer progression, including signal transduction, cell cycle control, and DNA repair. **SR-3029** is a highly selective, ATP-competitive inhibitor of CK1 $\delta$  and CK1 $\epsilon$ , developed to target cancers dependent on these kinases for their growth and survival.<sup>[2][3]</sup>

## Mechanism of Action

**SR-3029** exerts its anti-cancer effects by inhibiting the kinase activity of CK1 $\delta$  and CK1 $\epsilon$ . This inhibition disrupts downstream signaling pathways that are crucial for tumor cell proliferation and survival.

### Inhibition of the Wnt/ $\beta$ -catenin Signaling Pathway

In many cancers, particularly certain subtypes of breast cancer, the Wnt/ $\beta$ -catenin pathway is aberrantly activated. CK1 $\delta$  plays a crucial role in this pathway by phosphorylating  $\beta$ -catenin, leading to its stabilization and nuclear translocation.<sup>[2][4]</sup> Once in the nucleus,  $\beta$ -catenin acts as a transcriptional co-activator for genes that drive cell proliferation. **SR-3029** inhibits CK1 $\delta$ , thereby preventing  $\beta$ -catenin stabilization and blocking its nuclear accumulation.<sup>[4]</sup> This leads to the downregulation of Wnt target genes and subsequent inhibition of tumor cell growth.<sup>[5]</sup>



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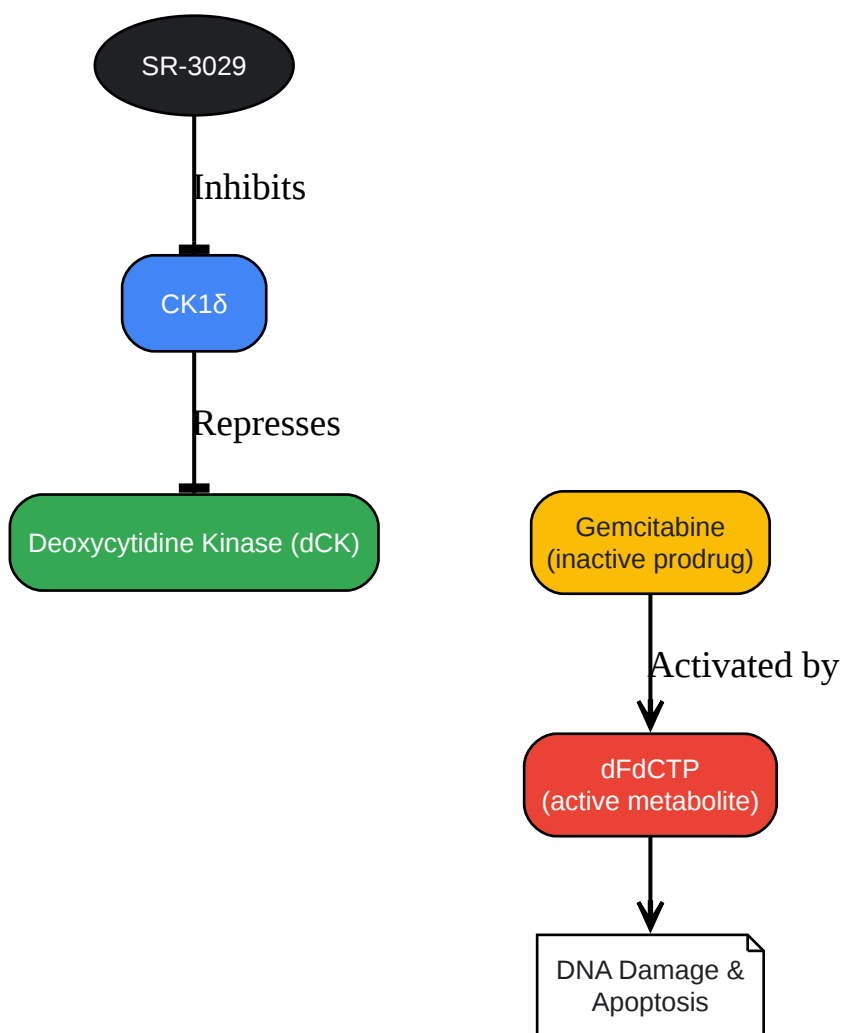
**Caption:** Inhibition of the Wnt/ $\beta$ -catenin signaling pathway by **SR-3029**.

## Modulation of the Hedgehog-GLI Signaling Pathway

The Hedgehog (HH)-GLI signaling pathway is another critical driver of tumorigenesis. Recent studies have identified CK1 $\delta$  as a positive regulator of the oncogenic activity of GLI transcription factors.[6] **SR-3029** has been shown to effectively reduce GLI1 expression in cancer cells, including those resistant to Smoothened (SMO) inhibitors, suggesting a potential therapeutic strategy for overcoming drug resistance in HH-driven cancers.[6]

## Sensitization to Chemotherapy

In pancreatic and bladder cancer models, **SR-3029** has demonstrated a synergistic effect when combined with the chemotherapeutic agent gemcitabine.[1] The mechanism underlying this sensitization involves the upregulation of deoxycytidine kinase (dCK), a rate-limiting enzyme in the activation of gemcitabine.[1] By inhibiting CK1 $\delta$ , **SR-3029** increases dCK levels, thereby enhancing the cytotoxic effects of gemcitabine.[1]



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**Caption:** SR-3029 enhances gemcitabine efficacy by upregulating dCK.

## Preclinical Efficacy

The anti-tumor activity of **SR-3029** has been evaluated in a variety of preclinical models, demonstrating its broad therapeutic potential.

## In Vitro Activity

**SR-3029** has shown potent inhibitory effects on the proliferation of a wide range of cancer cell lines.

Cell Line	Cancer Type	IC50 / EC50 (nM)	Reference
A375	Melanoma	86 (EC50)	[7]
PANC-1	Pancreatic	5 - 400 (EC50 range)	[1]
MIAPaCa-2	Pancreatic	5 - 400 (EC50 range)	[1]
BxPC-3	Pancreatic	5 - 400 (EC50 range)	[1]
HT-1376	Bladder	5 - 400 (EC50 range)	[1]
J82	Bladder	5 - 400 (EC50 range)	[1]
TCCSUP	Bladder	5 - 400 (EC50 range)	[1]
5637	Bladder	5 - 400 (EC50 range)	[1]
T24	Bladder	5 - 400 (EC50 range)	[1]
UM-UC-3	Bladder	5 - 400 (EC50 range)	[1]
CK1δ-high Breast Cancer Cells	Breast	5 - 70 (EC50 range)	[2]

Table 1: In Vitro Potency of **SR-3029** in Various Cancer Cell Lines

## In Vivo Efficacy

**SR-3029** has demonstrated significant anti-tumor activity in various in vivo models with no overt toxicity observed in mice.[7]

Cancer Model	Animal Model	Dosing Regimen	Outcome	Reference
PANC-1 Orthotopic Xenograft	Athymic Nude Mice	20 mg/kg i.p. daily	Significant decrease in tumor volume and weight.	[1]
T24 Orthotopic Xenograft	Athymic Nude Mice	Not specified	Tumor growth inhibition.	[1]
MDA-MB-231 Orthotopic Xenograft	Mice	20 mg/kg i.p. daily	Anti-tumor effects.	[7]
MDA-MB-468 Orthotopic Xenograft	Mice	20 mg/kg i.p. daily	Anti-tumor effects.	[7]
SKBR3 Orthotopic Xenograft	Mice	20 mg/kg i.p. daily	Anti-tumor effects.	[7]
BT474 Orthotopic Xenograft	Mice	20 mg/kg i.p. daily	Anti-tumor effects.	[7]
Patient-Derived Xenograft (PDX)	Mice	20 mg/kg i.p. daily	Effective inhibition of tumor growth.	[7]
TPA-induced Skin Carcinogenesis	Mice	Topical application	Suppression of skin tumor formation.	[7]

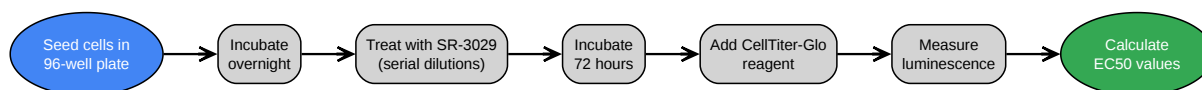
Table 2: In Vivo Anti-Tumor Efficacy of **SR-3029**

## Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of **SR-3029**.

## Cell Proliferation Assay

- Objective: To determine the half-maximal effective concentration (EC50) of **SR-3029** on cancer cell lines.
- Method:
  - Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
  - Cells are treated with a serial dilution of **SR-3029** or vehicle control for 72 hours.
  - Cell viability is assessed using the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
  - Luminescence is measured using a plate reader.
  - EC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.



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**Caption:** Workflow for the cell proliferation assay.

## Western Blot Analysis

- Objective: To assess the levels of specific proteins in cells or tissues following treatment with **SR-3029**.
- Method:
  - Cells or tissues are lysed to extract total protein.
  - Protein concentration is determined using a BCA assay.

- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane is blocked to prevent non-specific antibody binding.
- The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., CK1δ, dCK, cleaved PARP, β-catenin).
- The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- GAPDH is often used as a loading control to ensure equal protein loading.

## Orthotopic Tumor Model

- Objective: To evaluate the in vivo anti-tumor efficacy of **SR-3029** in a clinically relevant tumor microenvironment.
- Method:
  - Cancer cells, often transduced with a luciferase reporter gene for in vivo imaging, are surgically implanted into the organ of origin in immunocompromised mice (e.g., PANC-1 cells into the pancreas).
  - Tumor growth is monitored non-invasively using bioluminescent imaging.
  - Once tumors are established, mice are randomized into treatment and control groups.
  - Mice are treated with **SR-3029** (e.g., 20 mg/kg intraperitoneal injection daily) or vehicle control.
  - Tumor volume and body weight are measured regularly.
  - At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., Western blot, immunohistochemistry).



## Kinase Selectivity

**SR-3029** is a highly selective inhibitor of CK1 $\delta$  and CK1 $\epsilon$ . Kinome-wide screening has shown that at a concentration of 10  $\mu$ M, **SR-3029** inhibits only a small percentage of the human kinome, with its primary targets being CK1 $\delta$  and CK1 $\epsilon$ .<sup>[2][3]</sup> This high selectivity minimizes the potential for off-target effects, which is a significant advantage over less selective inhibitors.

Kinase	IC50 (nM)	Ki (nM)
CK1 $\delta$	44	97
CK1 $\epsilon$	260	97
CDK6/cyclin D3	427	-
CDK6/cyclin D1	428	-
CDK4/cyclin D3	368	-
CDK4/cyclin D1	576	-
FLT3	3000	-

Table 3: Kinase Inhibitory Profile of **SR-3029**<sup>[3][7][8]</sup>

## Conclusion and Future Directions

**SR-3029** is a promising therapeutic candidate with a well-defined mechanism of action and compelling preclinical anti-tumor activity across multiple cancer types. Its ability to potently and selectively inhibit CK1 $\delta/\epsilon$  disrupts key oncogenic signaling pathways and can sensitize tumors to conventional chemotherapy. The strong preclinical data package warrants further investigation of **SR-3029** in clinical settings. Future studies should focus on identifying predictive biomarkers of response to **SR-3029** and exploring its efficacy in combination with other targeted therapies and immunotherapies. The continued development of **SR-3029** holds the potential to provide a novel and effective treatment option for patients with cancers characterized by CK1 $\delta$  overexpression and aberrant activation of the Wnt/ $\beta$ -catenin and Hedgehog-GLI pathways.

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